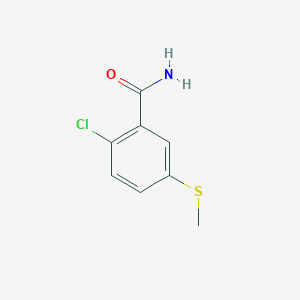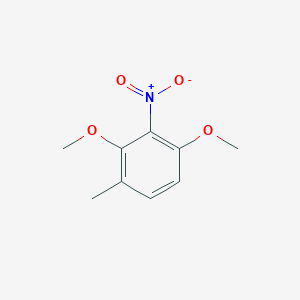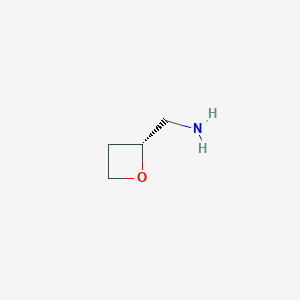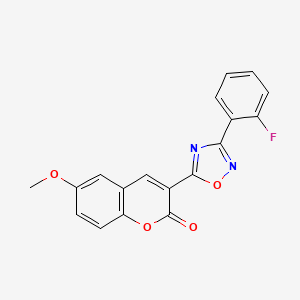![molecular formula C13H20N4O4 B2990423 1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid CAS No. 2377033-34-4](/img/structure/B2990423.png)
1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, typically starting from readily available precursors. Researchers have explored various synthetic routes, including click chemistry approaches, to obtain triazole derivatives. These methods aim to optimize yields, minimize side reactions, and enhance scalability .
Molecular Structure Analysis
The molecular structure of 1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid consists of a triazole nucleus—a nitrogenous heterocyclic moiety. This central structural component plays a crucial role in a variety of drug classes, such as antibacterial, antifungal, anticancer, antioxidant, and antiviral agents. Understanding its three-dimensional arrangement and functional groups is essential for predicting its interactions with biological targets .
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups and the presence of heteroatoms. Researchers have explored its behavior in various reactions, including nucleophilic substitutions, cyclizations, and condensations. These reactions contribute to the diversification of triazole derivatives and their potential applications .
Applications De Recherche Scientifique
Environmental Monitoring
The compound’s potential for forming stable complexes with metals could be leveraged in environmental monitoring. It could be used in sensors to detect heavy metals or other pollutants in water sources, aiding in the detection and management of environmental contaminants.
Each of these applications leverages the unique chemical structure of EN300-7447596, demonstrating its versatility and potential across various fields of scientific research. While the current information is based on the compound’s structural potential, further empirical research is necessary to fully realize these applications .
Mécanisme D'action
The precise mechanism of action for 1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid varies based on its specific context. For instance, in antifungal drugs like fluconazole and voriconazole, the triazole moiety interferes with fungal cell membrane synthesis. In other cases, it may inhibit enzymes or modulate receptor activity. Further studies are needed to elucidate its exact mode of action .
Safety and Hazards
As with any chemical compound, safety precautions are essential during handling, synthesis, and use. Researchers should follow established protocols, wear appropriate protective gear, and work in well-ventilated areas. Additionally, consider potential hazards related to toxicity, flammability, and reactivity .
Propriétés
IUPAC Name |
1-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)14-9-4-8(5-9)6-17-7-10(11(18)19)15-16-17/h7-9H,4-6H2,1-3H3,(H,14,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXWQCYGQLFQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CN2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chloropropyl)sulfanyl]acetonitrile](/img/structure/B2990341.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2990343.png)
![4-Methyl-N-[1-(oxan-4-YL)pyrazol-4-YL]piperazine-1-carboxamide](/img/structure/B2990345.png)
![2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2990346.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2990352.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2990355.png)

![1-(indolin-1-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2990357.png)
![Imidazo[1,2-a]pyrazine-8-thiol](/img/structure/B2990358.png)
![2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990362.png)
